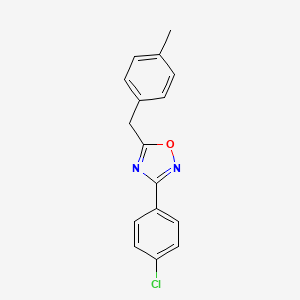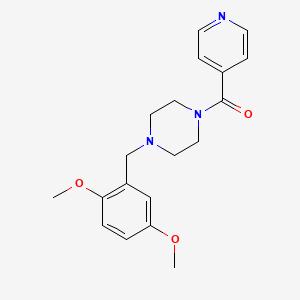
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole (CMO) is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
科学研究应用
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess antibacterial and antifungal activities against various pathogens. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
The exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to possess antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is its relatively simple synthesis method and high yield. This makes it an attractive compound for medicinal chemistry research. However, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit some toxicity in animal studies, which can limit its potential use in vivo.
未来方向
There are several future directions for 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole research. One potential area of research is the development of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and its potential use in various disease models. Furthermore, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has potential applications in material science and agrochemicals, and further research in these areas could lead to new discoveries and applications for this compound.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
合成方法
The synthesis of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then cyclized with phosphorus oxychloride to give 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. This synthetic route provides a high yield of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and is relatively simple compared to other methods.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLSIXPGVRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)

![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)

![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)